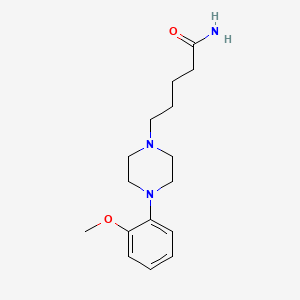
1-Piperazinepentanamide, 4-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepentanamide, 4-(2-methoxyphenyl)- is a chemical compound known for its significant applications in medicinal chemistry. This compound is part of the arylpiperazine class, which is widely studied for its potential therapeutic effects, particularly in targeting alpha1-adrenergic receptors .
Preparation Methods
The synthesis of 1-Piperazinepentanamide, 4-(2-methoxyphenyl)- typically involves the reaction of 1-(2-methoxyphenyl)piperazine with various alkylating agents. One common method includes the use of oxetane in the presence of a catalyst such as Yb(OTf)3 in acetonitrile to form the key intermediate, which is then further processed to obtain the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including recrystallization from suitable solvents .
Chemical Reactions Analysis
1-Piperazinepentanamide, 4-(2-methoxyphenyl)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Piperazinepentanamide, 4-(2-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Mechanism of Action
The primary mechanism of action of 1-Piperazinepentanamide, 4-(2-methoxyphenyl)- involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects such as vasodilation and reduced blood pressure. The molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes .
Comparison with Similar Compounds
1-Piperazinepentanamide, 4-(2-methoxyphenyl)- is unique compared to other similar compounds due to its specific structure and binding affinity for alpha1-adrenergic receptors. Similar compounds include:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive drug that acts on alpha1-adrenergic receptors.
These compounds share structural similarities but differ in their specific pharmacological profiles and therapeutic applications.
Properties
CAS No. |
188708-21-6 |
|---|---|
Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]pentanamide |
InChI |
InChI=1S/C16H25N3O2/c1-21-15-7-3-2-6-14(15)19-12-10-18(11-13-19)9-5-4-8-16(17)20/h2-3,6-7H,4-5,8-13H2,1H3,(H2,17,20) |
InChI Key |
KNDWFXPDAMTDMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















